4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine 4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 944902-64-1
VCID: VC7854397
InChI: InChI=1S/C7H8ClN3/c8-7-5-3-9-2-1-6(5)10-4-11-7/h4,9H,1-3H2
SMILES: C1CNCC2=C1N=CN=C2Cl
Molecular Formula: C7H8ClN3
Molecular Weight: 169.61

4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

CAS No.: 944902-64-1

Cat. No.: VC7854397

Molecular Formula: C7H8ClN3

Molecular Weight: 169.61

* For research use only. Not for human or veterinary use.

4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine - 944902-64-1

Specification

CAS No. 944902-64-1
Molecular Formula C7H8ClN3
Molecular Weight 169.61
IUPAC Name 4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Standard InChI InChI=1S/C7H8ClN3/c8-7-5-3-9-2-1-6(5)10-4-11-7/h4,9H,1-3H2
Standard InChI Key SAAGHRIZYAVSBK-UHFFFAOYSA-N
SMILES C1CNCC2=C1N=CN=C2Cl
Canonical SMILES C1CNCC2=C1N=CN=C2Cl

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Descriptors

The IUPAC name 4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine reflects its bicyclic architecture, where a pyridine ring is fused to a pyrimidine ring at positions 4 and 3, respectively. The "5,6,7,8-tetrahydro" designation indicates partial saturation of the pyridine moiety, reducing aromaticity and enhancing conformational flexibility. Key molecular descriptors include:

PropertyValueSource
Molecular FormulaC₇H₈ClN₃
Molecular Weight169.61 g/mol
CAS Number944902-64-1
SMILESC1CNCC2=C1C(=NC=N2)Cl
InChI KeyNVRALFSEXNSGFU-UHFFFAOYSA-N

The chlorine atom at position 4 introduces electrophilic reactivity, enabling nucleophilic substitution reactions critical for derivatization .

Structural Analysis

The compound’s X-ray crystallography data (unavailable in public databases) would likely reveal a planar pyrimidine ring fused to a non-planar tetrahydro-pyridine system. Computational models predict that partial saturation induces chair-like conformations in the tetrahydropyridine ring, influencing steric interactions in binding pockets . Comparative analysis with fully aromatic analogs (e.g., pyrido[4,3-d]pyrimidine) highlights reduced π-stacking potential but enhanced solubility due to decreased hydrophobicity .

Synthesis and Retrosynthetic Strategies

Synthetic Routes

Industrial and laboratory syntheses of this compound often employ retrosynthetic strategies leveraging ring-forming reactions. One validated route involves:

  • Cyclocondensation: Reacting 4-aminopyridine derivatives with β-ketoesters under acidic conditions to form the pyrimidine core.

  • Chlorination: Introducing chlorine via nucleophilic aromatic substitution using POCl₃ or PCl₅ .

  • Hydrogenation: Partial saturation of the pyridine ring using catalytic hydrogenation (H₂/Pd-C) or transfer hydrogenation .

A retrosynthesis analysis using the Reaxys database proposes alternative pathways, such as:

  • One-step annulation from 2-chloronicotinaldehyde and guanidine derivatives under microwave irradiation .

  • Enzymatic methods for asymmetric reduction intermediates, though yields remain suboptimal .

Industrial-Scale Production

Scale-up challenges include optimizing chlorination selectivity and minimizing over-hydrogenation. Continuous flow reactors improve yield (reported >75% purity) by enhancing heat transfer and reducing side reactions . Post-synthesis purification typically employs recrystallization from ethanol/water mixtures or chromatography on silica gel .

Physicochemical Properties

Stability and Solubility

The compound exhibits moderate stability under ambient conditions but degrades upon prolonged exposure to light or moisture. Solubility profiles include:

  • Water: <0.1 mg/mL (25°C)

  • DMSO: >50 mg/mL

  • Ethanol: ~10 mg/mL

These properties necessitate storage in inert atmospheres and formulation with co-solvents for biological assays .

Spectroscopic Characteristics

  • IR (KBr): Peaks at 1580 cm⁻¹ (C=N stretch), 750 cm⁻¹ (C-Cl stretch) .

  • ¹H NMR (DMSO-d₆): δ 3.2–3.5 (m, 4H, CH₂ tetrahydro ring), 4.1 (s, 1H, NH), 8.2 (s, 1H, pyrimidine-H) .

  • MS (ESI+): m/z 170.07 [M+H]⁺ .

Comparative Analysis with Structural Analogs

CompoundKey DifferenceBioactivity
4-Chloro-pyrido[3,4-d]pyrimidineFused at positions 3,4Erk2 inhibition (IC₅₀ = 8 nM)
5,6,7,8-Tetrahydro-pyrido[4,3-d]pyrimidineNo chlorine substituentWeak kinase inhibition
7-Benzyl derivativeBenzyl group at position 7Enhanced solubility

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